Ethyl 4-(methylamino)-3-nitrobenzoate CAS number
Ethyl 4-(methylamino)-3-nitrobenzoate CAS number
An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate
CAS Number: 71254-71-2
This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
Ethyl 4-(methylamino)-3-nitrobenzoate is a complex organic molecule with established use as a building block in the synthesis of protein degraders.[1] A summary of its key quantitative data is presented in Table 1.
Table 1: Quantitative Data for Ethyl 4-(methylamino)-3-nitrobenzoate
| Property | Value | Source |
| CAS Number | 71254-71-2 | [1] |
| Molecular Formula | C10H12N2O4 | [1][2] |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Purity | Typically ≥95% - 97% | [1][2] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
Synonyms:
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Ethyl 4-methylamino-3-nitrobenzoate[2]
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Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester[2]
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4-(Methylamino)-3-nitro-benzoic acid ethyl ester[2]
Synthesis
The direct synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate is not explicitly detailed in the provided search results. However, a common synthetic route involves the esterification of its corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. The synthesis of this precursor acid starts from 4-chlorobenzoic acid, which undergoes nitration followed by a reaction with methylamine.[4][5]
Experimental Protocols: A Key Transformation
A critical application of Ethyl 4-(methylamino)-3-nitrobenzoate is its role as a precursor to diamine compounds, which are valuable in the synthesis of various heterocyclic systems. The reduction of the nitro group is a key transformation.
Reduction to Ethyl 3-amino-4-(methylamino)benzoate
This reaction is a catalytic hydrogenation that selectively reduces the nitro group to an amine.
Experimental Protocol:
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Reaction Setup: Dissolve Ethyl 4-(methylamino)-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL) in a suitable reaction vessel.[6]
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Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of 10% Palladium on activated carbon (Pd/C) (1.3 g) in ethanol (10 mL).[6]
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Hydrogenation: Place the reaction vessel in a Parr shaker and apply hydrogen pressure (60 psi).[6]
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Reaction Monitoring: Maintain the reaction at room temperature for 5 hours.[6]
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Work-up: After the reaction is complete, filter the mixture through a celite bed to remove the palladium catalyst.[6]
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Isolation: Concentrate the filtrate under vacuum to yield the final product, Ethyl 3-amino-4-(methylamino)benzoate.[6]
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Yield: This protocol affords the title compound in approximately 88% yield (10.0 g).[6]
Characterization of the Product (Ethyl 3-amino-4-(methylamino)benzoate):
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¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H).[6]
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LC-MS: m/z 195.1 (M+H)⁺.[6]
Below is a workflow diagram illustrating this experimental procedure.
Caption: Workflow for the catalytic hydrogenation of Ethyl 4-(methylamino)-3-nitrobenzoate.
Applications in Drug Development
Ethyl 4-(methylamino)-3-nitrobenzoate and its derivatives are significant in medicinal chemistry. The resulting diamine from the reduction described above is a crucial intermediate in the synthesis of complex molecules. For instance, it is a starting material in the synthesis of Dabigatran etexilate, an anticoagulant medication.[7] The amino groups of the diamine provide reactive sites for the construction of imidazole rings and for amide bond formation, which are common structural motifs in pharmacologically active compounds.
While direct biological activity of Ethyl 4-(methylamino)-3-nitrobenzoate is not widely reported, its utility as a precursor for bioactive molecules is well-established. The nitro group in similar aromatic compounds has been associated with a range of biological activities, including antifungal properties.[8]
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:
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Working in a well-ventilated area.
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Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
Storage: The compound should be stored at 2-8°C in a dark place under an inert atmosphere to ensure its stability.[3]
Conclusion
Ethyl 4-(methylamino)-3-nitrobenzoate is a valuable chemical intermediate with the CAS number 71254-71-2. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The straightforward reduction of its nitro group to an amine provides a versatile diamine building block for the synthesis of various heterocyclic compounds with potential biological activities. While information on its own biological signaling pathways is limited, its importance in the synthesis of established drugs underscores its significance in medicinal chemistry and drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 3. 71254-71-2|Ethyl 4-(methylamino)-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]




